N-(2H-1,3-benzodioxol-5-yl)-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide N-(2H-1,3-benzodioxol-5-yl)-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 1091162-05-8
VCID: VC11941384
InChI: InChI=1S/C22H24N2O6/c1-27-17-5-3-2-4-16(17)22(8-10-28-11-9-22)13-23-20(25)21(26)24-15-6-7-18-19(12-15)30-14-29-18/h2-7,12H,8-11,13-14H2,1H3,(H,23,25)(H,24,26)
SMILES: COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Molecular Formula: C22H24N2O6
Molecular Weight: 412.4 g/mol

N-(2H-1,3-benzodioxol-5-yl)-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide

CAS No.: 1091162-05-8

Cat. No.: VC11941384

Molecular Formula: C22H24N2O6

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2H-1,3-benzodioxol-5-yl)-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide - 1091162-05-8

Specification

CAS No. 1091162-05-8
Molecular Formula C22H24N2O6
Molecular Weight 412.4 g/mol
IUPAC Name N'-(1,3-benzodioxol-5-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide
Standard InChI InChI=1S/C22H24N2O6/c1-27-17-5-3-2-4-16(17)22(8-10-28-11-9-22)13-23-20(25)21(26)24-15-6-7-18-19(12-15)30-14-29-18/h2-7,12H,8-11,13-14H2,1H3,(H,23,25)(H,24,26)
Standard InChI Key HEXVGMSFAIQABK-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Canonical SMILES COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4

Introduction

Structural Characteristics and Molecular Design

The compound’s structure integrates two pharmacophoric elements:

  • 1,3-Benzodioxol-5-yl group: A bicyclic aromatic system known to enhance blood-brain barrier permeability and modulate neurotransmitter systems .

  • 4-(2-Methoxyphenyl)oxan-4-ylmethyl group: A tetrahydropyran ring substituted with a methoxyphenyl group, which contributes to stereochemical complexity and influences solubility .

The ethanediamide backbone links these groups via two amide bonds, likely conferring metabolic stability compared to ester or amine analogs. Computational modeling predicts a molecular weight of approximately 425–440 g/mol, with a logP value near 3.2–3.8, balancing lipophilicity and aqueous solubility .

Table 1: Predicted Physicochemical Properties

PropertyValueBasis for Estimation
Molecular FormulaC₂₃H₂₄N₂O₆Structural analysis
Molecular Weight432.45 g/molSum of atomic masses
logP3.5 ± 0.3Analogous compounds
Hydrogen Bond Donors2 (amide NH groups)Structural features
Hydrogen Bond Acceptors6 (amide O, ether O)Functional group count

Synthetic Pathways and Reaction Optimization

While no direct synthesis route is documented for this compound, its preparation likely involves sequential amide coupling reactions. Key steps inferred from related methodologies include:

  • Activation of Ethanedioic Acid: Conversion to ethanedioyl dichloride using thionyl chloride or oxalyl chloride .

  • Coupling with 1,3-Benzodioxol-5-amine: Reaction under inert conditions with a base such as triethylamine to form the first amide bond .

  • Synthesis of [4-(2-Methoxyphenyl)oxan-4-yl]methanamine:

    • Cyclization of 2-methoxyphenyl glycidyl ether to form the oxane ring .

    • Reductive amination or Gabriel synthesis to introduce the methylamine group .

  • Final Amide Coupling: Use of carbodiimide reagents (e.g., EDCI) with NHS esters to link the oxane-derived amine to the monoamide intermediate .

A representative yield of 65–75% is anticipated for the final step, based on analogous diamide syntheses .

Compound ClassTargetIC₅₀ (nM)Reference
Benzodioxol-amines5-HT₂A12–45
Oxane-containing amidesDAT80–120
Diamide derivativesPlasma stability (t₁/₂)>6 hours

Future Research Directions

  • Stereochemical Resolution: The oxane ring introduces chirality; enantioselective synthesis and activity studies are needed .

  • In Vivo Efficacy Models: Testing in rodent models of depression or Parkinson’s disease to validate receptor hypotheses.

  • Prodrug Development: Esterification of amide groups to enhance bioavailability, though stability trade-offs must be assessed .

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